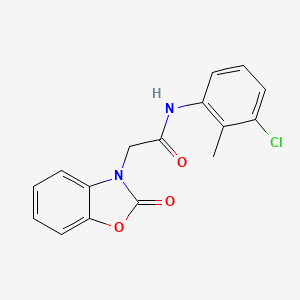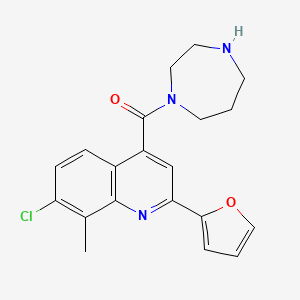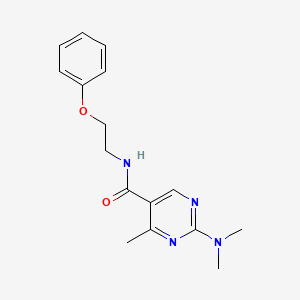
N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide, also known as GW806742X, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and cancer.
Mecanismo De Acción
N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide is a selective PPARδ agonist, which means it binds to and activates the PPARδ receptor. PPARδ is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. It increases fatty acid oxidation and glucose uptake in skeletal muscle, which improves insulin sensitivity and glucose metabolism. It also reduces adiposity by promoting the browning of white adipose tissue. Additionally, N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide in lab experiments is its selectivity for PPARδ, which reduces the potential for off-target effects. It also has good bioavailability and can be administered orally, which makes it easy to use in animal studies. However, one limitation is its relatively short half-life, which may require frequent dosing in long-term studies.
Direcciones Futuras
There are several future directions for research on N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide. One area of interest is its potential therapeutic applications in cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies could explore its potential as an anti-cancer agent. Another area of interest is its effects on skeletal muscle metabolism and exercise performance. It has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle, which could have implications for athletes and individuals with metabolic disorders. Finally, further studies could explore the potential for N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide to be used in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide involves a multi-step process that starts with the reaction of 2-isopropyl-6-methylphenol with 2-bromoanisole to form 2-(2-methoxyphenoxy)-6-methylacetophenone. This intermediate product is then reacted with chloroacetyl chloride and triethylamine to yield the final product, N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. It also has anti-inflammatory effects and can reduce adiposity in obese mice. Additionally, N-(2-isopropyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)15-9-7-8-14(3)19(15)20-18(21)12-23-17-11-6-5-10-16(17)22-4/h5-11,13H,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSGLGYVHXYAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5683913.png)

![({5-[1-(1-benzothien-2-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5683925.png)
![ethyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5683927.png)
![1-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5683942.png)


![3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-butenamide](/img/structure/B5683961.png)


![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683995.png)

![2-(dimethylamino)-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5684006.png)